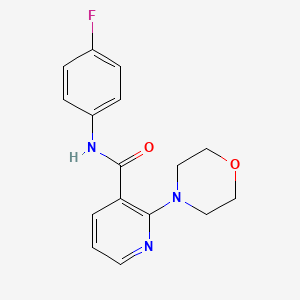![molecular formula C21H19FN2O2 B5545097 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol" often involves multi-step chemical reactions that include the formation of quinoline derivatives, introduction of fluorine atoms, and coupling with piperidine rings. For instance, the synthesis of a related compound, 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole, was proposed, showcasing the complexity involved in creating such molecules (Vaksler et al., 2023).
Molecular Structure Analysis
The molecular and crystal structures of these compounds are often elucidated using X-ray crystallography and other advanced analytical techniques. For example, the crystal structure of a similar compound was reported, highlighting the importance of understanding the three-dimensional arrangement of atoms for predicting the compound's reactivity and interactions (Ullah & Stoeckli-Evans, 2014).
Chemical Reactions and Properties
Compounds like "1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol" participate in a variety of chemical reactions, reflecting their reactive functional groups. The introduction of a fluorine atom, for instance, can significantly alter the compound's chemical behavior, affecting its reactivity and interactions with biological targets. The photochemistry of a related compound, ciprofloxacin, in aqueous solutions, provides insight into potential reaction pathways and the stability of such compounds under light exposure (Mella, Fasani, & Albini, 2001).
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol, have been widely utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in preventing corrosion in various industrial settings, ensuring the longevity and durability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Fluorinated Compounds in Protein Design
The introduction of fluorine into proteins, including the use of fluorinated quinolines, has shown to enhance the stability of proteins against chemical and thermal denaturation. This strategy is employed to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons. These properties include extreme chemical inertness and thermal stability, which are beneficial in the development of more stable and functional biotherapeutics and research tools (Buer & Marsh, 2012).
Veterinary Pharmaceuticals in Soils
Research on the environmental impact of veterinary pharmaceuticals, including quinoline derivatives, has highlighted their potential for reaching the soil environment due to their usage patterns. These studies focus on assessing the mobility of such compounds in soil, which is crucial for understanding their environmental fate and the potential for groundwater contamination. The wide range of mobility displayed by these chemicals underscores the need for careful consideration of their environmental impacts, particularly in agricultural settings where their use is prevalent (Tolls, 2001).
Antimicrobial and Antitumor Potential
Fluoroquinolones, a class of antibacterial agents derived from quinoline, have been extensively studied for their broad spectrum of activity against various microorganisms. Beyond their antimicrobial applications, fluoroquinolones have also been explored for their antitumor potential. These compounds can interfere with DNA replication in bacteria, and similar mechanisms have been proposed to underlie their antitumor effects. This dual functionality highlights the versatility of fluoroquinolone derivatives in both infectious disease treatment and potential cancer therapies (da Silva et al., 2003).
Optoelectronic Materials
Quinazolines, closely related to quinolines, have been investigated for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials with potential uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research avenue demonstrates the potential of quinoline derivatives in advancing technology through the development of new materials for optoelectronics (Lipunova et al., 2018).
Wirkmechanismus
Fluoroquinolones exhibit their antibacterial activity by inhibiting bacterial DNA-gyrase . This mechanism of action is different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .
Zukünftige Richtungen
The future directions in the field of fluoroquinolones involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines and their plausible practical applications . There is also a growing interest in designing new derivatives of fluoroquinolones that could enhance their safety and efficacy .
Eigenschaften
IUPAC Name |
(8-fluoroquinolin-2-yl)-(4-hydroxy-4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-8-4-5-15-9-10-18(23-19(15)17)20(25)24-13-11-21(26,12-14-24)16-6-2-1-3-7-16/h1-10,26H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGGNIEOWEWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(8-Fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)